molecular formula C12H23NO4 B13150332 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid

Cat. No.: B13150332
M. Wt: 245.32 g/mol
InChI Key: YYOSOHHBTSZOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino acid derivative, preventing unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
  • 2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
  • 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid

Uniqueness

2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid is unique due to its specific structure, which provides steric hindrance and stability. This makes it particularly useful in peptide synthesis where selective protection and deprotection of amino groups are crucial .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

3,3-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)7-13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)

InChI Key

YYOSOHHBTSZOOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.